Cas no 2680889-41-0 (benzyl N-(5-bromo-1,3-benzoxazol-2-yl)-N-methylcarbamate)

Benzyl N-(5-bromo-1,3-benzoxazol-2-yl)-N-methylcarbamate is a brominated benzoxazole derivative with applications in organic synthesis and pharmaceutical research. Its key structural features include a benzoxazole core substituted with a bromine atom at the 5-position and a carbamate group at the 2-position, further functionalized with a benzyl and N-methyl moiety. This compound is valued for its reactivity as an intermediate in the preparation of heterocyclic compounds, particularly in the development of bioactive molecules. The bromine substituent enhances its utility in cross-coupling reactions, while the carbamate group offers stability and versatility in further derivatization. Suitable for controlled synthetic applications, it is typically handled under standard laboratory conditions.
benzyl N-(5-bromo-1,3-benzoxazol-2-yl)-N-methylcarbamate structure
2680889-41-0 structure
Product Name:benzyl N-(5-bromo-1,3-benzoxazol-2-yl)-N-methylcarbamate
CAS No:2680889-41-0
MF:C16H13BrN2O3
MW:361.190023183823
CID:5628038
PubChem ID:165925152
Update Time:2025-06-14

benzyl N-(5-bromo-1,3-benzoxazol-2-yl)-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 2680889-41-0
    • benzyl N-(5-bromo-1,3-benzoxazol-2-yl)-N-methylcarbamate
    • EN300-28299877
    • Inchi: 1S/C16H13BrN2O3/c1-19(16(20)21-10-11-5-3-2-4-6-11)15-18-13-9-12(17)7-8-14(13)22-15/h2-9H,10H2,1H3
    • InChI Key: IQYCVHVGJGINNC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)N=C(N(C)C(=O)OCC1C=CC=CC=1)O2

Computed Properties

  • Exact Mass: 360.01095g/mol
  • Monoisotopic Mass: 360.01095g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 55.6Ų

benzyl N-(5-bromo-1,3-benzoxazol-2-yl)-N-methylcarbamate Pricemore >>

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Additional information on benzyl N-(5-bromo-1,3-benzoxazol-2-yl)-N-methylcarbamate

Comprehensive Analysis of Benzyl N-(5-bromo-1,3-benzoxazol-2-yl)-N-methylcarbamate (CAS No. 2680889-41-0)

In the realm of organic chemistry and pharmaceutical research, Benzyl N-(5-bromo-1,3-benzoxazol-2-yl)-N-methylcarbamate (CAS No. 2680889-41-0) has emerged as a compound of significant interest. This molecule, characterized by its unique benzoxazole core and carbamate functional group, is widely studied for its potential applications in medicinal chemistry and material science. Researchers are particularly intrigued by its structural versatility, which allows for modifications to enhance bioactivity or tailor properties for specific uses.

The compound's 5-bromo substitution on the benzoxazole ring introduces a reactive site that facilitates further chemical transformations, making it a valuable intermediate in synthetic pathways. This feature aligns with current trends in green chemistry, where efficient synthesis and minimal waste generation are prioritized. As sustainability becomes a focal point in chemical research, compounds like Benzyl N-(5-bromo-1,3-benzoxazol-2-yl)-N-methylcarbamate are gaining attention for their role in developing eco-friendly synthetic routes.

From a pharmacological perspective, the benzoxazole scaffold is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a carbamate group further enhances the molecule's potential as a drug candidate. Recent studies have explored its interactions with various biological targets, sparking discussions in online forums and academic circles about its mechanism of action and therapeutic potential.

In material science, the compound's aromatic system and heterocyclic structure contribute to its stability and electronic properties, making it a candidate for organic electronics. With the growing demand for flexible and lightweight materials in technologies like OLEDs and solar cells, researchers are investigating how derivatives of Benzyl N-(5-bromo-1,3-benzoxazol-2-yl)-N-methylcarbamate can be optimized for such applications.

The synthesis of this compound typically involves multistep organic reactions, with careful control of conditions to ensure high yield and purity. Modern techniques such as microwave-assisted synthesis and flow chemistry are being applied to improve efficiency, reflecting the industry's shift toward innovative manufacturing processes. These advancements are frequently searched topics among chemistry enthusiasts and professionals seeking to stay updated on cutting-edge methodologies.

Quality control and characterization of Benzyl N-(5-bromo-1,3-benzoxazol-2-yl)-N-methylcarbamate rely heavily on analytical techniques like HPLC, NMR spectroscopy, and mass spectrometry. The importance of these methods is underscored by the increasing emphasis on precision medicine and high-quality standards in chemical production. Online queries often focus on interpretation of spectral data for this compound, highlighting the need for accessible educational resources in analytical chemistry.

As research progresses, the safety profile and environmental impact of Benzyl N-(5-bromo-1,3-benzoxazol-2-yl)-N-methylcarbamate are being thoroughly evaluated. This aligns with global initiatives for responsible chemical management and transparent research practices. The compound's biodegradation pathways and ecotoxicological effects are subjects of ongoing investigation, addressing concerns raised by environmentally conscious consumers and regulatory bodies alike.

The commercial availability of Benzyl N-(5-bromo-1,3-benzoxazol-2-yl)-N-methylcarbamate through specialized chemical suppliers has facilitated its adoption in various research programs. Pricing trends and supply chain dynamics for such niche compounds are frequently discussed in industry forums, reflecting the business aspects of chemical innovation. Researchers often search for reliable sources and comparative cost analyses when planning their experiments.

Looking ahead, the scientific community anticipates novel discoveries involving this compound, particularly in interdisciplinary applications that bridge chemistry with biology and materials engineering. Patent literature reveals growing interest in Benzyl N-(5-bromo-1,3-benzoxazol-2-yl)-N-methylcarbamate derivatives, suggesting potential for commercialization in various sectors. This innovation trajectory mirrors broader trends in translational research, where fundamental chemical discoveries are rapidly being adapted for practical solutions.

For researchers working with Benzyl N-(5-bromo-1,3-benzoxazol-2-yl)-N-methylcarbamate, proper handling and storage are essential to maintain its integrity. While not classified as hazardous under standard protocols, appropriate laboratory safety measures should always be observed. This practical consideration is a common search topic among early-career chemists entering the field of heterocyclic compound research.

The continued exploration of Benzyl N-(5-bromo-1,3-benzoxazol-2-yl)-N-methylcarbamate exemplifies how targeted molecular design can yield compounds with diverse potential. As analytical techniques become more sophisticated and synthetic methods more efficient, our understanding of this molecule's full capabilities will undoubtedly expand. This progression supports the broader scientific endeavor to develop functional chemicals that address contemporary challenges in health, technology, and sustainability.

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